molecular formula C17H19N3O3 B13108292 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- CAS No. 919108-80-8

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)-

Cat. No.: B13108292
CAS No.: 919108-80-8
M. Wt: 313.35 g/mol
InChI Key: WNIBSLPPWDJKLF-UHFFFAOYSA-N
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Description

3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indazole core, a furan ring, and an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Ethoxy Group: This step often involves the use of ethylating agents such as ethyl iodide under basic conditions.

    Attachment of the Furan Ring: This can be done through nucleophilic substitution reactions where a furan derivative is introduced.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups and its indazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

919108-80-8

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)indazole-6-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-3-20-17(22-4-2)14-8-7-12(10-15(14)19-20)16(21)18-11-13-6-5-9-23-13/h5-10H,3-4,11H2,1-2H3,(H,18,21)

InChI Key

WNIBSLPPWDJKLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OCC

Origin of Product

United States

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